1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1394041-96-3
VCID: VC2573277
InChI: InChI=1S/C8H14O3/c1-11-6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10)
SMILES: COCCC1(CCC1)C(=O)O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid

CAS No.: 1394041-96-3

Cat. No.: VC2573277

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid - 1394041-96-3

Specification

CAS No. 1394041-96-3
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C8H14O3/c1-11-6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10)
Standard InChI Key NJUQWVXKMXQFQD-UHFFFAOYSA-N
SMILES COCCC1(CCC1)C(=O)O
Canonical SMILES COCCC1(CCC1)C(=O)O

Introduction

Basic Information and Identification

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is a carboxylic acid derivative with a cyclobutane core structure. As a member of the carboxylic acid family, it possesses characteristic reactivity patterns while also exhibiting unique properties conferred by its specific structural elements.

Identification Parameters

The compound is uniquely identified by several standard parameters used in chemical classification and registration systems:

ParameterValue
CAS Registry Number1394041-96-3
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.19 g/mol
IUPAC Name1-(2-methoxyethyl)cyclobutane-1-carboxylic acid
Standard InChIInChI=1S/C8H14O3/c1-11-6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10)
Standard InChIKeyNJUQ (partial information available)

Structural Features

The molecular structure of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid consists of three key components:

  • A cyclobutane ring providing structural rigidity and strain

  • A methoxyethyl substituent (-CH₂CH₂OCH₃) at position 1 of the cyclobutane ring

  • A carboxylic acid group (-COOH) also at position 1, creating a quaternary carbon center

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is essential for evaluating its potential applications and handling requirements.

Physical Properties

While comprehensive empirical data on the physical properties of this specific compound is limited in the available literature, certain properties can be reasonably predicted based on its structure and similar compounds:

PropertyValueNature
Physical StateLikely solid at room temperaturePredicted
ColorLikely white to off-whitePredicted
SolubilitySoluble in polar organic solvents; partially soluble in waterPredicted
Boiling PointApproximately 248.8°C at standard pressurePredicted
DensityApproximately 1.113 g/cm³Predicted
LogPApproximately 4.77Predicted

The compound would be expected to exhibit moderate solubility in organic solvents such as methanol, ethanol, and dichloromethane due to its mixed hydrophobic (cyclobutane ring) and hydrophilic (carboxylic acid) character. The methoxyethyl group would further enhance solubility in certain organic solvents .

Chemical Reactivity

The reactivity of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is primarily determined by its carboxylic acid functional group, with additional influences from the cyclobutane ring strain and the methoxyethyl substituent:

  • Carboxylic Acid Reactions: The compound can undergo typical carboxylic acid reactions, including:

    • Esterification with alcohols

    • Amidation with amines

    • Salt formation with bases

    • Reduction to alcohols

    • Decarboxylation under specific conditions

  • Cyclobutane Ring Reactivity: The strained four-membered ring introduces potential for ring-opening reactions under appropriate conditions.

  • Methoxyethyl Group: The ether linkage is generally stable under mild conditions but may cleave under strong acidic conditions or with specific reagents.

The reactivity is significantly influenced by the steric hindrance associated with the quaternary carbon at position 1 of the cyclobutane ring, which may reduce the reaction rates of certain transformations compared to less hindered carboxylic acids.

Comparative Analysis with Related Compounds

Comparing 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid with structurally related compounds helps illuminate its unique properties and potential applications.

Structural Analogues

Several compounds share structural similarities with 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, each with distinct properties:

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
1-(2-Methoxyethyl)cyclobutane-1-carbaldehydeC₈H₁₄O₂Contains aldehyde instead of carboxylic acidMore reactive toward nucleophiles; potential precursor to the target compound
1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrileC₉H₁₆N₂OContains nitrile and amino-alcohol groups instead of carboxylic acid and methoxy groupMore hydrophilic; potential for different biological activities
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acidC₁₂H₁₈F₂O₂Different ring system; contains fluorine atomsEnhanced lipophilicity; potential for different membrane permeability
Cyclobutane-1-carboxylic acidC₅H₈O₂Lacks the methoxyethyl substituentSimpler structure; different physicochemical properties

These structural relationships suggest potential synthetic pathways and applications for 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, particularly in contexts where specific molecular features might confer advantage .

Analytical Characterization

Analytical methods for the characterization of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid would typically involve a combination of spectroscopic, chromatographic, and physical techniques.

Spectroscopic Identification

While specific spectral data for this compound is limited in the available literature, predicted spectroscopic characteristics include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for:

      • Methoxy protons (singlet, ~3.3 ppm)

      • Methylene protons of cyclobutane ring (complex multiplets, ~1.8-2.5 ppm)

      • Methylene protons adjacent to oxygen (triplet, ~3.4-3.6 ppm)

      • Carboxylic acid proton (broad singlet, ~10-12 ppm)

    • ¹³C NMR would display signals for the quaternary carbon (~50-55 ppm), carboxyl carbon (~175-180 ppm), and other carbon atoms

  • Infrared (IR) Spectroscopy:

    • Characteristic O-H stretching of carboxylic acid (~3000-3500 cm⁻¹)

    • C=O stretching (~1700-1725 cm⁻¹)

    • C-O stretching of ether (~1050-1150 cm⁻¹)

    • C-H stretching of cyclobutane (~2850-2950 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 158

    • Fragment ions corresponding to loss of -OCH₃ (m/z 127) and -COOH (m/z 113)

Chromatographic Analysis

Chromatographic methods suitable for analysis of this compound include:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with C18 columns

    • Mobile phases typically including acetonitrile or methanol with water

    • Detection via UV absorbance around 210-220 nm

  • Gas Chromatography (GC):

    • May require derivatization (e.g., methyl ester formation) due to the carboxylic acid group

    • Non-polar stationary phases (e.g., DB-5) would be suitable

    • Flame ionization detection (FID) or mass spectrometric detection

These analytical approaches would enable confirmation of identity, assessment of purity, and quantitative determination of the compound in various contexts.

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